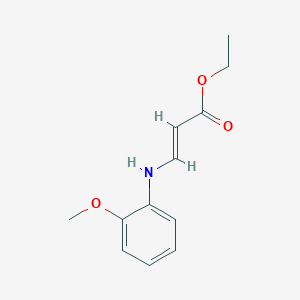
Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate is an organic compound that belongs to the class of acrylates This compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an amino group attached to an acrylate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate typically involves the reaction of ethyl acrylate with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the amino group on the acrylate. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (E)-3-((2-hydroxyphenyl)amino)acrylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl (E)-3-((2-chlorophenyl)amino)acrylate: Contains a chlorine atom instead of a methoxy group.
Ethyl (E)-3-((2-nitrophenyl)amino)acrylate: Features a nitro group in place of the methoxy group.
Uniqueness
Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role in the desired chemical or biological activity.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
ethyl (E)-3-(2-methoxyanilino)prop-2-enoate |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(14)8-9-13-10-6-4-5-7-11(10)15-2/h4-9,13H,3H2,1-2H3/b9-8+ |
Clave InChI |
ZIRYOGLCZHVMAQ-CMDGGOBGSA-N |
SMILES isomérico |
CCOC(=O)/C=C/NC1=CC=CC=C1OC |
SMILES canónico |
CCOC(=O)C=CNC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)
![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)

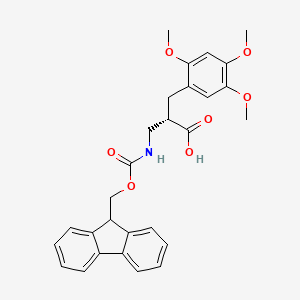



![5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12961041.png)
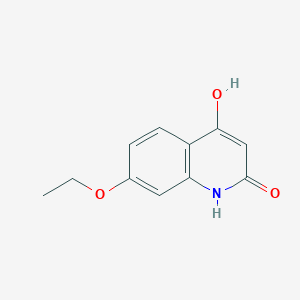
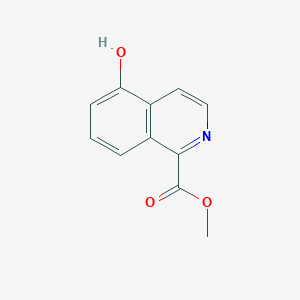

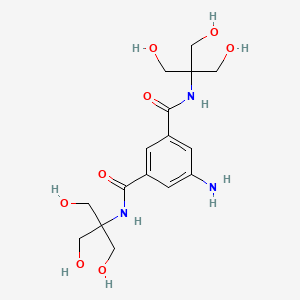
![3-Chloro-1H-thieno[3,2-c]pyrazole](/img/structure/B12961061.png)
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12961064.png)
